(Z)-8-Dodecen-1-ol (CAS: 40642-40-8) is a C12 unsaturated fatty alcohol that serves as a critical semiochemical in the chemical ecology of numerous Lepidopteran species. It is a key component of the female-produced sex pheromone blend for several significant agricultural pests, most notably the Oriental fruit moth (*Grapholita molesta*). [REFS-1, REFS-2] In this context, it functions alongside its corresponding acetate and other minor components to elicit specific mate-finding behaviors in males, forming the basis for its use in integrated pest management (IPM) strategies. [3] The precise geometry of the C8-C9 double bond is paramount to its biological function, making the distinction from its (E)-isomer a primary consideration in procurement for research and agricultural applications. [1]
Substituting high-purity (Z)-8-Dodecen-1-ol with its (E)-isomer, a crude Z/E mixture, or even the related (Z)-8-dodecenyl acetate is ineffective and often counterproductive for pheromone applications. The olfactory receptor neurons in target insects like *Grapholita molesta* are highly specific to the (Z)-geometry. [1] The presence of the (E)-isomer or other structurally related compounds can fail to elicit the required behavioral response or, more critically, act as an antagonist, inhibiting the attraction to the correct pheromone signal. [2] Furthermore, this alcohol is often a minor but essential component in a precise blend with (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate; altering this ratio by substituting one component for another disrupts the species-specific chemical signature and compromises the effectiveness of monitoring traps or mating disruption tools. [3]
Field trapping studies for the Oriental fruit moth (*Grapholita molesta*) demonstrate that (Z)-8-Dodecen-1-ol is a critical minor component for maximal male capture. While (Z)-8-dodecenyl acetate (Z8-12:Ac) is the major component, the optimal blend for trapping includes both (E)-8-dodecenyl acetate (E8-12:Ac) and (Z)-8-dodecen-1-ol (Z8-12:OH). A blend of 95:5:1 (Z8-12:Ac : E8-12:Ac : Z8-12:OH) showed the highest trapping activity, while the saturated analog, dodecanol, showed no synergistic effect. [1] Omitting the alcohol component or altering its ratio significantly reduces lure efficacy.
| Evidence Dimension | Male Moth Trap Captures |
| Target Compound Data | Highest capture activity observed with a three-component blend including Z8-12:OH at a ratio of 1 part. |
| Comparator Or Baseline | Blends lacking Z8-12:OH or including the saturated analog dodecanol showed lower or no enhanced activity. |
| Quantified Difference | The 95:5:1 blend was identified as the most effective for field trapping, indicating the alcohol's essential, albeit minor, role. |
| Conditions | Field trapping experiments for *Grapholita molesta* in Korean orchards. |
This evidence justifies procuring the specific alcohol to create the most effective and species-specific monitoring lures, as substituting or omitting it leads to suboptimal performance.
(Z)-8-Dodecen-1-ol is the direct and essential precursor for the synthesis of (Z)-8-dodecenyl acetate, the primary pheromone component for *G. molesta*. Standard synthetic procedures involve the acetylation of the alcohol using reagents like acetyl chloride in pyridine. One reported synthesis achieved a 95% yield for this conversion step. [1] Starting with an alcohol of high isomeric purity (>92% Z) is critical to producing the final acetate product with the required Z:E ratio for biological activity, thereby avoiding costly and difficult isomeric purification steps post-synthesis. [2]
| Evidence Dimension | Synthetic Yield and Purity Control |
| Target Compound Data | Serves as a direct precursor, convertible to the target acetate in high yield (e.g., 95%). [<a href="https://actachemscand.org/articles/39b/267-272" target="_blank">1</a>] |
| Comparator Or Baseline | Alternative synthesis routes that do not use the alcohol as an intermediate, such as direct olefination to form the acetate, can be more complex or result in less favorable isomer ratios. |
| Quantified Difference | The high conversion yield demonstrates the efficiency of using the alcohol as a late-stage intermediate. |
| Conditions | Laboratory-scale organic synthesis using acetyl chloride and pyridine. |
For researchers synthesizing pheromone analogs or producing the acetate lure component, procuring the high-purity alcohol is the most direct and cost-effective route to ensure the final product's isomeric integrity and biological activity.
The biological activity of dodecen-1-ol and its derivatives is highly dependent on the stereochemistry of the double bond. The olfactory systems of many Lepidopteran species have evolved to detect specific isomers, which is a key factor in reproductive isolation. While direct electroantennogram (EAG) data comparing the alcohol isomers is specific to each insect species, the principle of isomeric specificity is well-established across the class. For example, in the closely related codling moth (*Cydia pomonella*), analogs of its pheromone alcohol elicited significantly different EAG responses, demonstrating the antenna's ability to discriminate subtle structural changes. [1] This high degree of specificity means that the (E)-isomer of 8-dodecen-1-ol is not a viable substitute for the (Z)-isomer in biological systems targeting the latter.
| Evidence Dimension | Olfactory Receptor Specificity (by proxy) |
| Target Compound Data | The (Z)-isomer is the naturally produced and biologically active component in the pheromone blend of *G. molesta*. [<a href="https://link.springer.com/article/10.1007/BF00988221" target="_blank">2</a>] |
| Comparator Or Baseline | The (E)-isomer is typically inactive or, in many documented cases for pheromones, acts as a behavioral antagonist. |
| Quantified Difference | Not directly quantified for this specific alcohol isomer pair in a single study, but the principle of high isomeric discrimination is a fundamental tenet of insect chemical ecology. [<a href="https://pubs.acs.org/doi/abs/10.1021/jf9908848" target="_blank">1</a>] |
| Conditions | Electroantennography (EAG) and single sensillum recordings (SSR) in related Lepidopteran species. |
This underscores the procurement need for high isomeric purity; purchasing a crude mixture or the incorrect isomer will lead to failed experiments or ineffective pest control applications.
Based on evidence that this alcohol is an essential component of the most attractive pheromone blend, this compound is the correct choice for formulating species-specific lures for population monitoring in orchards. Its inclusion at the correct ratio with the acetate components ensures maximal trap capture rates. [1]
In mating disruption strategies against the Oriental fruit moth, dispensers release a blend of pheromone components to saturate an area and prevent males from locating females. This compound is included in commercial formulations alongside (Z)- and (E)-8-dodecenyl acetate to effectively mimic the natural pheromone and disrupt mating behavior.
As the immediate, high-yield precursor to (Z)-8-dodecenyl acetate, this alcohol is the ideal starting material for laboratory or scaled synthesis of the main pheromone component. Using this high-purity alcohol ensures the final product retains the required isomeric ratio for biological activity without the need for complex purification. [2]
For research into insect olfaction, receptor-ligand interactions, and the neurobiology of behavior, using the isomerically pure, natural pheromone component is critical. This compound serves as a precise tool to probe the olfactory systems of *G. molesta* and related species, where isomeric purity is required for reproducible results. [3]
Irritant;Environmental Hazard